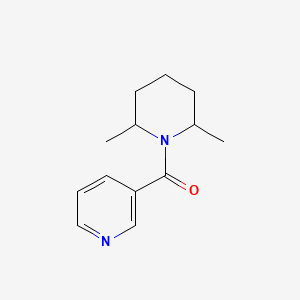
(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
The synthesis of (2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of pyridine with benzyl bromide in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity.
Chemical Reactions Analysis
(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to the inhibition of enzyme activity, which can lead to various biological effects .
Comparison with Similar Compounds
(2,6-Dimethylpiperidin-1-yl)(pyridin-3-yl)methanone can be compared with other similar compounds, such as:
(3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone: This compound shares a similar structure but has different substituents on the pyridine ring, which can lead to variations in its chemical and biological properties.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain a pyridine ring and are used in similar applications, such as enzyme inhibition and therapeutic research.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-5-3-6-11(2)15(10)13(16)12-7-4-8-14-9-12/h4,7-11H,3,5-6H2,1-2H3 |
InChI Key |
DYTNYPBYDDSYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)
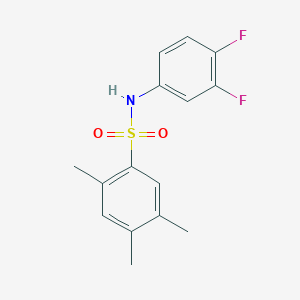
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
![N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10976571.png)
![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea](/img/structure/B10976575.png)
![N-phenyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976583.png)
![N-(2-chloro-4-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10976591.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B10976608.png)
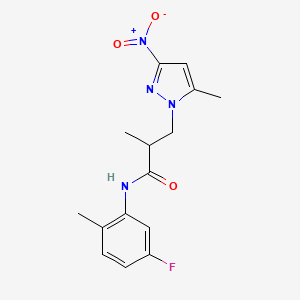
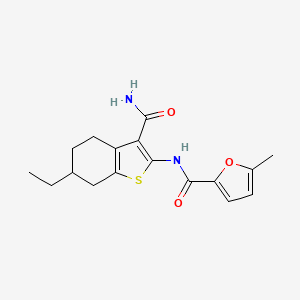
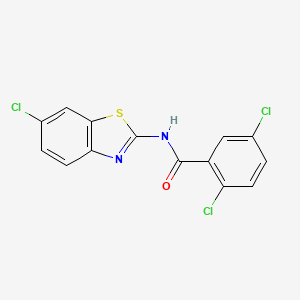
![N-(4-bromo-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10976639.png)
